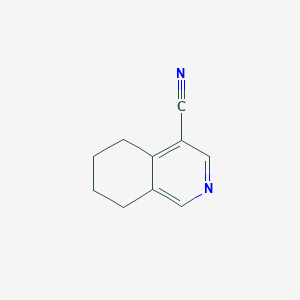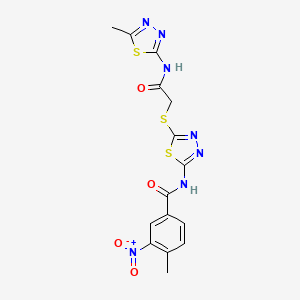
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a partially hydrogenated isoquinoline derivative. Isoquinoline derivatives are structural fragments of various alkaloids found in nature and are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
作用机制
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Result of Action
It is known that the compound has some antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile . .
准备方法
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, depending on the conditions, can lead to different products. For instance, refluxing the reagents without a solvent results in the formation of 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .
化学反应分析
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including nucleophilic substitution and transamination. Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal and benzene. The major products formed from these reactions are 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and 2-cyano-3-(dimethylamino)prop-2-enethioamide .
科学研究应用
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile has several scientific research applications. It is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. These compounds have shown promising antimicrobial activity against various pathogenic strains of bacteria and fungi . Additionally, it is used in the total synthesis of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5(6H)-one .
相似化合物的比较
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and 7,8-dihydroisoquinolin-5(6H)-one. These compounds share similar structural features and undergo similar chemical reactions. this compound is unique due to its specific synthetic routes and the distinct products formed from its reactions .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry. Its unique synthetic routes, diverse chemical reactions, and promising scientific research applications make it an important compound for further study and development.
属性
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKUUUZAYFPAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)


![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)
![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)



![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)
![ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE](/img/structure/B2403805.png)

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)

